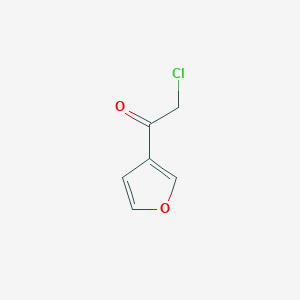

2-Chloro-1-furan-3-ylethanone

Description

2-Chloro-1-furan-3-ylethanone is a chlorinated ketone featuring a furan ring substituted at the 3-position. The furan ring contributes electron-rich aromaticity, while the chloro group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions or condensations .

Properties

IUPAC Name |

2-chloro-1-(furan-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFXXLDGEROFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-furan-3-ylethanone can be synthesized through several methods. One common method involves the reaction of furan with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via electrophilic substitution, where the chlorine atom is introduced into the furan ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-furan-3-ylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-furan-3-ylethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-furan-3-ylethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Ethanones

2-Bromo-1-(furan-3-yl)ethanone

- Molecular Formula : C₆H₅BrO₂

- Molecular Weight : 189.01 g/mol

- Key Differences: Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) increase reactivity in nucleophilic substitutions. Used to synthesize quinolone derivatives via reactions with O-chlorobenzyl oximes, demonstrating utility in antimicrobial agent development .

2-Chloro-1-phenylethanone (Phenacyl Chloride)

- Molecular Formula : C₈H₇ClO

- Molecular Weight : 154.59 g/mol

- Key Differences: Replaces the furan ring with a phenyl group, enhancing lipophilicity. Known for use in tear gas formulations due to its lachrymatory properties and floral odor .

Substituted Aromatic Ethanones

2-Chloro-1-(3-fluorophenyl)ethanone

- Molecular Formula : C₈H₆ClFO

- Molecular Weight : 172.58 g/mol

- Acts as an intermediate in fine chemical synthesis .

2-Chloro-1-(3-hydroxyphenyl)ethanone

Complex Heterocyclic Derivatives

2-Chloro-1-[2-(3-chlorophenyl)-1H-indol-3-yl]ethanone

- Molecular Formula: C₁₆H₁₁Cl₂NO

- Molecular Weight : 304.17 g/mol

2-Chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone

Data Tables

Table 1: Structural and Physicochemical Comparison

Structural Insights

- Crystallographic tools like SHELX and ORTEP-3 (cited in ) are critical for resolving the stereochemistry of complex derivatives, such as indole- or pyrrole-containing ethanones .

Biological Activity

Overview

2-Chloro-1-furan-3-ylethanone is an organic compound classified as a furan derivative, characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with a chlorine substituent. Its unique structure allows for diverse applications in organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic effects, and relevant research findings.

The biological activity of this compound primarily arises from its electrophilic nature. It interacts with nucleophilic sites in biological molecules, which can lead to enzyme inhibition or disruption of cellular processes. This interaction is crucial for its antimicrobial and antifungal properties, suggesting potential therapeutic applications in treating infections caused by resistant pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results. The compound's ability to inhibit the growth of these microorganisms makes it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against leukemia cells, indicating its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL60 (human promyelocytic) | 15.4 |

| MCF7 (breast cancer) | 22.8 |

| A549 (lung cancer) | 30.5 |

Study on Antifungal Activity

A recent study evaluated the antifungal properties of this compound against clinical isolates of Candida species. The results indicated that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential as a therapeutic agent in treating candidiasis.

Further investigation into the mechanism of action revealed that this compound might disrupt membrane integrity in microbial cells, leading to cell death. This was evidenced by increased permeability observed in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.